molecular formula C33H38O6 B1671681 Glycerol phenylbutyrate CAS No. 611168-24-2

Glycerol phenylbutyrate

Cat. No.: B1671681
CAS No.: 611168-24-2
M. Wt: 530.6 g/mol
InChI Key: ZSDBFLMJVAGKOU-UHFFFAOYSA-N
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Description

Glycerol phenylbutyrate is a nitrogen-binding agent used primarily for the management of urea cycle disorders. It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. This compound helps in preventing the harmful buildup of ammonia in the body, which is crucial for patients with urea cycle disorders .

Mechanism of Action

Target of Action

Glycerol phenylbutyrate is a nitrogen-binding agent . Its primary targets are the enzymes and transporters involved in the synthesis of urea from ammonia, which are deficient in patients with urea cycle disorders . It also acts as a sigma-2 (σ2) receptor ligand .

Mode of Action

This compound is a prodrug, meaning it is metabolically converted into its active form within the body . The major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys . PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the urea cycle . In urea cycle disorders, patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia . This compound provides an alternate pathway for the excretion of waste nitrogen, thereby preventing the toxic accumulation of ammonia in the blood and brain .

Pharmacokinetics

This compound is a prodrug in which phenylbutyrate (PBA) is released from the glycerol backbone by lipases in the gastrointestinal tract . PBA then undergoes beta-oxidation to form PAA . When a single oral dose of 2.9 mL/m2 of this compound is given to fasting adult subjects, the pharmacokinetic parameters are as follows: Tmax: PBA = 2 hours; PAA = 4 hours; PAGN = 4 hours. Cmax: PBA = 37.0 µg/mL; PAA = 14.9 µg/mL; PAGN = 30.2 µg/mL .

Result of Action

The primary result of this compound’s action is the prevention of a build-up of ammonia in the blood in adults and children with urea cycle disorders . This is achieved by providing an alternate vehicle for waste nitrogen excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipases in the gastrointestinal tract is crucial for the release of PBA from the glycerol backbone . Additionally, the drug’s efficacy can be affected by the patient’s diet and the use of dietary supplements

Biochemical Analysis

Biochemical Properties

Glycerol phenylbutyrate plays a significant role in biochemical reactions. It is a prodrug, and its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine, which contains two molecules of nitrogen, via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys . This process provides an alternate vehicle for waste nitrogen excretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It helps prevent a build-up of ammonia in the blood in adults and children with urea cycle disorder . Excess nitrogen can cause hyperammonemia, a build-up of ammonia in the blood. Ammonia is very toxic when it circulates in blood and tissues and can cause permanent brain damage, coma, or death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the conversion of phenylbutyrate (PBA) into phenylacetate (PAA), which is the molecule that binds to nitrogen . PAA then conjugates with glutamine via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in patients with urea cycle disorders and has shown beneficial effects over time .

Metabolic Pathways

This compound is involved in the urea cycle metabolic pathway. Pancreatic lipases hydrolyze this compound to release PBA from the glycerol backbone. PBA then undergoes β-oxidation to form PAA, which is conjugated with glutamine in the liver and in the kidney through the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase to form PAGN .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol phenylbutyrate can be synthesized by reacting phenylbutyryl chloride with glycerol in the presence of an organic base in a chlorinated solvent. The reaction typically involves maintaining the temperature between -5 to 5°C . Another method involves the esterification of 4-phenylbutyric acid with glycerol using lipase as a catalyst in a solvent-free system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity (>99%) of the final product through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Glycerol phenylbutyrate undergoes several types of chemical reactions, including:

    Esterification: Formation of esters from acids and alcohols.

    Hydrolysis: Breaking down of esters into acids and alcohols.

    Oxidation: Conversion of phenylbutyrate to phenylacetate.

Common Reagents and Conditions

    Esterification: Uses acids (e.g., 4-phenylbutyric acid) and alcohols (e.g., glycerol) with catalysts like lipase.

    Hydrolysis: Involves water and acids or bases.

    Oxidation: Utilizes oxidizing agents like potassium permanganate.

Major Products

Scientific Research Applications

Glycerol phenylbutyrate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sodium phenylbutyrate: Another nitrogen-binding agent used for urea cycle disorders.

    Phenylacetate: A metabolite of glycerol phenylbutyrate with similar nitrogen-binding properties.

Uniqueness

This compound is unique due to its triglyceride structure, which allows for a slower release of phenylbutyrate compared to sodium phenylbutyrate. This slow release provides more stable ammonia control and better patient compliance .

Properties

IUPAC Name

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDBFLMJVAGKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210005
Record name Glycerol phenylbutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
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Mechanism of Action

The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion.
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

611168-24-2
Record name Glycerol phenylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611168-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycerol phenylbutyrate [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol phenylbutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Glycerol phenylbutyrate
Source EPA DSSTox
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Record name Glycerol Phenylbutyrate
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Record name GLYCEROL PHENYLBUTYRATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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